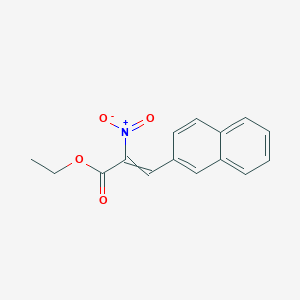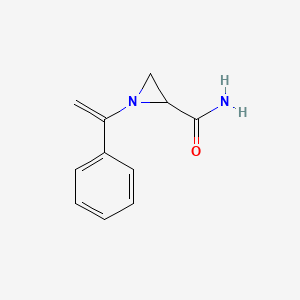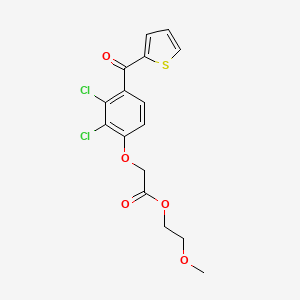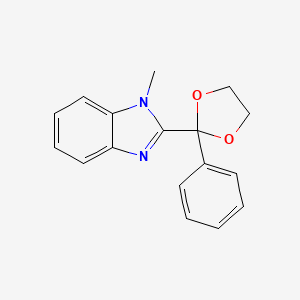
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group at the 1-position and a 2-phenyl-1,3-dioxolan-2-yl substituent at the 2-position, making it a unique and potentially valuable molecule for various scientific research applications.
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite in a mixture of ethanol and water . The reaction is carried out under mild conditions and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, automated synthesis, and the use of more efficient catalysts and solvents to improve yield and reduce production costs .
Análisis De Reacciones Químicas
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically target the benzimidazole ring or the dioxolane moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzimidazole ring or the dioxolane moiety, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- has several scientific research applications, including:
Medicinal Chemistry: Benzimidazole derivatives are known for their therapeutic potential, including anticancer, antiviral, antibacterial, and antifungal activities.
Biological Studies: The compound can be used as a probe to study biological processes and molecular interactions.
Industrial Applications: Benzimidazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as DNA, RNA, and proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-methyl-: This compound has a methyl group at the 2-position instead of the 1-position, leading to different chemical and biological properties.
1H-Benzimidazole, 2-phenyl-: This compound has a phenyl group at the 2-position, similar to the dioxolane moiety in the target compound.
The uniqueness of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- lies in its specific substitution pattern and the presence of the dioxolane ring, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Propiedades
Número CAS |
76099-38-2 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-14(15)18-16(19)17(20-11-12-21-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clave InChI |
QONJFQSMMBSPSM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C3(OCCO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



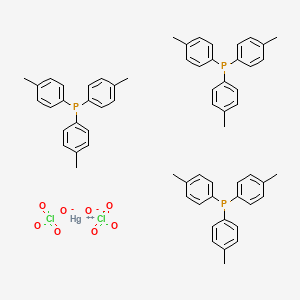
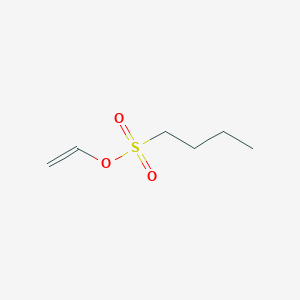
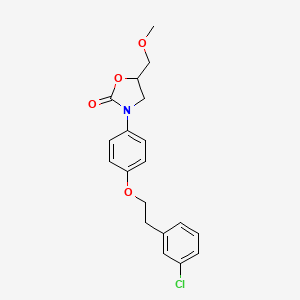
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)

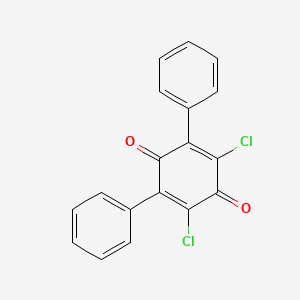
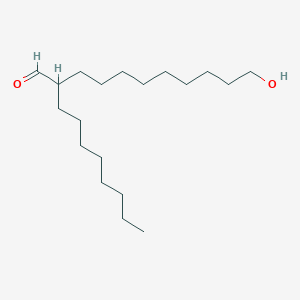


![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
